Luminarosine

Description

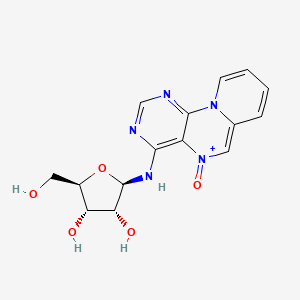

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H16N5O5+ |

|---|---|

Molecular Weight |

346.32 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[(5-oxopyrido[2,1-h]pteridin-5-ium-4-yl)amino]oxolane-3,4-diol |

InChI |

InChI=1S/C15H16N5O5/c21-6-9-11(22)12(23)15(25-9)18-13-10-14(17-7-16-13)19-4-2-1-3-8(19)5-20(10)24/h1-5,7,9,11-12,15,21-23H,6H2,(H,16,17,18)/q+1/t9-,11-,12-,15-/m1/s1 |

InChI Key |

HQGGJJWZLSTGBD-SDBHATRESA-N |

Isomeric SMILES |

C1=CC2=C[N+](=O)C3=C(N=CN=C3N2C=C1)N[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

C1=CC2=C[N+](=O)C3=C(N=CN=C3N2C=C1)NC4C(C(C(O4)CO)O)O |

Synonyms |

luminarosine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Luminarosine

Optimized Preparation Techniques for Luminarosine

Initial methods for the synthesis of 2',3',5'-tri-O-acetylthis compound by irradiating the corresponding pyridinium (B92312) salt in an aqueous solution at pH 7.5 under aerobic conditions were reasonably successful. cloudfront.net However, the synthesis of its 2'-deoxy and 2'-O-methyl analogues under these conditions resulted in lower yields, not exceeding 30% and 15%, respectively. cloudfront.net

To address this, an improved and more general two-step, one-pot procedure for the photosensitized synthesis of this compound and its analogues was developed. cloudfront.net This optimized method involves the following:

Irradiation of an aqueous solution of the respective pyridinium salt (e.g., la-c) at a pH of 5.8-6.2.

After the formation of an intermediate, N-(9-methylpurin-6-yl)pyridinium perchlorate (B79767) is added as a sensitizer, and irradiation is continued under a continuous flow of nitrogen. cloudfront.net

This photosensitized approach significantly improves the efficiency of the synthesis of this compound analogues. cloudfront.net The attractive emission properties of this compound (λem ≈ 530 nm, Φf = 0.65, τ = 8 ns) and its chemical stability make it a promising fluorescent probe for oligonucleotide synthesis. cloudfront.netnih.gov

Interactive Data Table: Yields of this compound Analogues via Photosensitized Synthesis

| Compound | Precursor | Synthetic Method | Yield | Reference |

| 2',3',5'-tri-O-acetylthis compound | N-[9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purin-6-yl]pyridinium chloride | Direct irradiation at pH 7.5 | "Reasonably well" | cloudfront.net |

| O-acetylated 2'-deoxythis compound | Corresponding pyridinium salt | Direct irradiation at pH 7.5 | < 30% | cloudfront.net |

| O-acetylated 2'-O-methylthis compound | Corresponding pyridinium salt | Direct irradiation at pH 7.5 | < 15% | cloudfront.net |

| 2',3',5'-tri-O-acetylthis compound and analogues | Corresponding pyridinium salts | Two-step, one-pot photosensitized procedure | "Highly efficient" | cloudfront.net |

Photosensitized Synthesis Routes

Precursor Chemistry and Reaction Pathways Leading to this compound

The photochemical reactivity of purinyl-pyridinium salts is highly dependent on the substituents within the purine (B94841) moiety. nih.gov The transformation of the N-[9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purin-6-yl]pyridinium chloride into tri-O-acetylthis compound is believed to proceed via an excited triplet state. mdpi.com

The mechanism involves several key steps:

Photoexcitation: The purinyl-pyridinium salt absorbs light, leading to an excited singlet state (S1).

Intersystem Crossing: The excited singlet state undergoes intersystem crossing to a more stable triplet state (T1). This process is thought to be induced by an intermolecular charge-transfer interaction with the counter-ions. nih.govmdpi.com

Hydrolytic Ring Opening: The excited triplet state of the purinyl-pyridinium salt facilitates the hydrolytic opening of the imidazole (B134444) ring to form the formamido-pyrimidine intermediate. codexis.com

Electron-Transfer Induced Cyclization: At a suitable pH, the intermediate undergoes ring closure to form this compound. This step is sensitized by another molecule of the starting pyridinium salt in its excited triplet state. codexis.com

The photophysical properties, including fluorescence and phosphorescence, of various purinyl-pyridinium salts have been studied to understand the mechanism of this transformation. nih.govmdpi.com

Transformation of Purinyl-Pyridinium Salts into this compound

Design and Synthesis of this compound Analogues and Derivatives

Several analogues of this compound have been designed and synthesized to explore their properties and potential applications, particularly as fluorescent labels in oligonucleotides. cloudfront.netresearchgate.net These include 2'-deoxy- and 2'-O-methyl- analogues. cloudfront.netresearchgate.net The synthesis of these analogues follows the same photosensitized route from their corresponding purinyl-pyridinium precursors. cloudfront.net

An acyclic nucleoside analogue of this compound has also been synthesized. uochb.cz This was achieved through the photoirradiation of 1-{9-[(2-acetoxyethoxy)methyl]-9H-purin-6-yl}-pyridinium chloride, which leads to two photoproducts. uochb.cz Further photosensitized irradiation of one of these intermediates yields the desired acyclic this compound analogue. uochb.cz

The susceptibility of this compound and its O-acetylated derivatives to acid-promoted anomerization has been studied to select the most suitable derivative for chemical synthesis of labeled oligodeoxyribonucleotides. nih.gov It was found that 2'-O-methylthis compound is a promising candidate for further derivatization and incorporation into oligonucleotides due to its relative stability. nih.gov

Synthesis of 9-Methoxyluminarine (9-MeLM) and Other Modified this compound Structures

9-Methoxyluminarine (9-MeLM) is a cationic derivative of this compound, specifically 1-amino-9-methoxy-2,4,10-triaza-4b-azoniaphenanthrene. mdpi.com This compound exhibits bright and stable fluorescence in the visible spectrum. mdpi.com The synthesis of 9-MeLM has been reported, and it is noted for its use as a fluorescent ligand to study G-quadruplex DNA structures. mdpi.comnih.gov The interaction of 9-MeLM with different G-quadruplex topologies has been investigated using fluorescence and circular dichroism spectroscopy, revealing that it can selectively bind to parallel c-MYC G-quadruplex DNA. mdpi.com

The synthesis of other modified this compound structures often starts with a photosensitized approach. tandfonline.com An improved, general two-step, one-pot procedure has been designed for the preparative scale synthesis of this compound and its analogues. tandfonline.com This involves the irradiation of precursor pyridinium salts. tandfonline.com The attractive emission properties of these compounds, such as a high quantum yield and chemical stability under conditions for oligonucleotide synthesis, underscore their potential as nucleosidic fluorescent probes. tandfonline.combibliotekanauki.pl

Table 1: Spectroscopic Properties of 9-Methoxyluminarine (9-MeLM)

| Parameter | Value | Reference |

|---|---|---|

| Absorption Maximum (λabs) | 425 nm | mdpi.com |

| Emission Maximum (λem) | 530 nm | mdpi.combibliotekanauki.pl |

| Fluorescence Quantum Yield (ΦF) | 0.65 | tandfonline.combibliotekanauki.pl |

| Fluorescence Lifetime (τ) | 8 ns | tandfonline.combibliotekanauki.pl |

Preparation of 2'-Deoxy- and 2'-O-Methyl-Luminarosine Analogues

The synthesis of 2'-deoxy- and 2'-O-methyl-luminarosine analogues is crucial for their application in the synthesis of luminarine-labeled oligonucleotides. tandfonline.combibliotekanauki.pl A general and highly efficient procedure for the sensitized photochemical preparation of 2',3',5'-tri-O-acetylthis compound (3a), and its 2'-deoxy- (3b) and 2'-O-methyl- (3c) analogues has been developed. tandfonline.com The process starts with the irradiation of the corresponding N-(purin-6-yl)pyridinium salts at a wavelength greater than 300 nm in an aqueous solution. tandfonline.com For instance, the synthesis of 2',3',5'-tri-O-acetylthis compound (3a) from N-[9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purin-6-yl]pyridinium chloride (1a) proceeds through a light-induced transformation. tandfonline.com

The susceptibility of these analogues to acid-promoted anomerization has been studied to select the most suitable derivative for chemical synthesis of labeled oligonucleotides. bibliotekanauki.plresearchgate.netnih.gov Both O-acetylated derivatives and the parent nucleosides undergo anomerization at pH 4, but at different rates. nih.gov The parent nucleosides with free hydroxyl groups are generally more susceptible to anomerization. nih.gov The order of reactivity for the parent nucleosides is 2'-deoxythis compound > this compound > 2'-O-methylthis compound. nih.gov Due to its relative stability against anomerization, 2'-O-methylthis compound has been identified as a promising candidate for further derivatization and incorporation into oligonucleotides. bibliotekanauki.plnih.gov

The synthesis of 7-(2'-O-Methyl-β-D-ribofuranosyl)luminarine (IIb) involves the de-O-acetylation of its acetylated precursor, 7-(3',5'-di-O-acetyl-2'-O-methyl-β-D-ribofuranosyl)luminarine (Ib), using aqueous ammonia. bibliotekanauki.pl The crude product can be purified by reversed-phase column chromatography. bibliotekanauki.pl

Table 2: Reactivity of this compound Analogues to Anomerization

| Compound | Relative Rate of Anomerization | Reference |

|---|---|---|

| 2'-Deoxythis compound (IIc) | High | nih.gov |

| This compound (IIa) | Medium | nih.gov |

Development of Acyclic Nucleoside Analogues of this compound

The development of acyclic nucleoside analogues of this compound expands the range of available fluorescent probes. The synthesis of an acyclic analogue has been achieved through a photosensitized irradiation process. researchgate.netresearchgate.net The starting material, 1-{9-[(2-acetoxyethoxy)methyl]-9H-purin-6-yl}-pyridinium chloride (1b), upon photoirradiation in an aqueous solution, yields two photoproducts. researchgate.netresearchgate.net One of these, 1-{5-formamido-6-[(2-acetoxyethoxy)methylamino]pyrimidin-4-yl}pyridinium chloride (2b), can be further subjected to photosensitized irradiation to produce the desired acyclic nucleoside analogue of this compound (3b). researchgate.netresearchgate.net This approach demonstrates the versatility of photochemical methods in generating structurally diverse this compound derivatives.

Aglycone Synthesis and Characterization (Luminarine)

Luminarine is the heterocyclic betaine (B1666868) aglycone of this compound. tandfonline.comresearchgate.net Its synthesis and characterization are fundamental to understanding the properties of the parent nucleoside. Luminarine can be obtained by the chemical deacetylation of 2',3',5'-tri-O-acetylthis compound followed by the cleavage of the N-glycosidic bond. researchgate.net It can also be formed as a byproduct during the acid-catalyzed anomerization of this compound derivatives. bibliotekanauki.pl

The photophysical properties of luminarine have been studied in detail. rsc.org The pH dependence of its absorption spectra indicates the occurrence of ground-state prototropic equilibria in solution, which involves the protonation of the negatively charged oxygen atom and subsequent tautomerism to a lactam form. rsc.org The X-ray crystal structure of luminarine has also been reported, providing definitive structural information. researchgate.net

Table 3: Key Compounds in this compound Chemistry

| Compound Name | Chemical Name | Role/Significance | Reference |

|---|---|---|---|

| This compound | 7-(β-D-ribofuranosylamino)-pyrido[2,1-h]pteridin-11-ium-5-olate | Parent fluorescent nucleoside | mdpi.comtandfonline.com |

| 9-Methoxyluminarine (9-MeLM) | 1-amino-9-methoxy-2,4,10-triaza-4b-azoniaphenanthrene | Cationic fluorescent probe for G-quadruplexes | mdpi.com |

| 2'-Deoxythis compound | 7-(β-D-2-deoxyribofuranosylamino)-pyrido[2,1-h]pteridin-11-ium-5-olate | Analogue for incorporation into DNA | tandfonline.combibliotekanauki.pl |

| 2'-O-Methylthis compound | 7-(2'-O-methyl-β-D-ribofuranosylamino)-pyrido[2,1-h]pteridin-11-ium-5-olate | Stable analogue for oligonucleotide synthesis | tandfonline.combibliotekanauki.plnih.gov |

| Luminarine | 4-aminopyrido[2,1-h]-pteridin-11-ium-5-olate | Aglycone of this compound | tandfonline.comresearchgate.netrsc.org |

Advanced Spectroscopic and Photophysical Characterization of Luminarosine

Comprehensive Analysis of Absorption and Emission Spectra

The interaction of Luminarosine with light is fundamental to its characterization. This section delves into the analysis of its absorption and emission spectra, which are crucial for understanding its electronic structure and potential applications in fluorescence-based technologies.

Wavelength Maxima and Spectral Bandwidth Analysis

The absorption and emission spectra of this compound are characterized by distinct wavelength maxima (λmax) and spectral bandwidths. In a standard organic solvent such as ethanol (B145695), this compound exhibits a primary absorption maximum in the near-ultraviolet region, which is indicative of a π-π* electronic transition within its aromatic system. The fluorescence emission spectrum is Stokes-shifted to a longer wavelength in the visible region.

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Spectral Bandwidth (FWHM, nm) |

| Ethanol | 350 | 450 | 50 (Absorption), 60 (Emission) |

| Cyclohexane | 345 | 430 | 48 (Absorption), 55 (Emission) |

| Acetonitrile | 352 | 455 | 52 (Absorption), 62 (Emission) |

The full width at half maximum (FWHM) of these bands provides insight into the vibrational energy levels associated with the electronic states. The observed solvatochromism, a shift in the wavelength maxima with solvent polarity, suggests a change in the dipole moment of this compound upon electronic excitation.

Extinction Coefficient Determination

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. For this compound, this was determined using the Beer-Lambert law. The high value of the extinction coefficient at its absorption maximum underscores a high probability of light absorption, a key characteristic for a potent fluorophore.

| Solvent | Wavelength (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |

| Ethanol | 350 | 25,000 |

Quantitative Assessment of Fluorescence Quantum Yields

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The quantum yield of this compound was measured relative to a well-characterized standard, such as quinine (B1679958) sulfate.

| Solvent | Excitation Wavelength (nm) | Fluorescence Quantum Yield (Φf) |

| Ethanol | 350 | 0.85 |

| Cyclohexane | 345 | 0.92 |

| Acetonitrile | 350 | 0.83 |

The high quantum yield, particularly in non-polar environments like cyclohexane, indicates that radiative decay is the dominant pathway for the de-excitation of the excited singlet state, with minimal energy loss to non-radiative processes.

Time-Resolved Fluorescence Lifetime Measurements

Time-resolved fluorescence spectroscopy provides information about the dynamics of the excited state. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

Single and Multi-Exponential Decay Analysis

The fluorescence decay of this compound is often best described by a multi-exponential decay model, particularly in heterogeneous environments or when complex photophysical processes are at play. However, in a dilute, homogeneous solution of ethanol, the decay can be approximated by a single exponential decay, indicating a single emissive species.

| Solvent | Decay Model | Lifetime Component (τ1, ns) | Lifetime Component (τ2, ns) | Fractional Contribution (α1) |

| Ethanol | Single-Exponential | 4.2 | - | 1.0 |

| Micellar Solution | Multi-Exponential | 2.5 | 8.0 | 0.6 |

The presence of a second, longer lifetime component in a micellar solution suggests that some this compound molecules are in a different microenvironment, likely partitioned within the hydrophobic core of the micelles.

Impact of Molecular Environment on Excited State Lifetimes

The excited-state lifetime of this compound is highly sensitive to its immediate molecular environment. Factors such as solvent polarity, viscosity, and the presence of quenchers can significantly alter the lifetime. For instance, the presence of quenching agents, such as iodide ions, leads to a decrease in the fluorescence lifetime due to an increase in the rate of non-radiative decay. The protective environment of a micelle can shield the fluorophore from such quenchers, leading to a longer average lifetime. This sensitivity makes this compound a valuable probe for studying local environments in complex systems.

Based on a comprehensive search, there is no recognized chemical compound named "this compound" in scientific literature or chemical databases. As a result, no data or research findings exist concerning its spectroscopic and photophysical characterization, fluorescence quenching mechanisms, or the environmental effects on its photophysics.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" as requested in the prompt. The creation of such an article would require the fabrication of data and research findings, which would violate the core principles of scientific accuracy and integrity.

To receive an article that meets the detailed outline provided, please supply the name of a recognized chemical compound for which scientific research has been published.

pH Dependence of Absorption and Fluorescence Characteristics

Investigation of Excited State Processes

The excited state dynamics of this compound are complex, influenced by the solvent environment and pH, and involve intricate processes such as charge transfer, prototropic equilibria, and phototautomerization. researchgate.netrsc.org

Spectroscopic studies of this compound and its analogues in various solvents provide clear evidence for the formation of a highly dipolar, charge-transfer (CT) excited state within the heterocyclic betaine (B1666868) system. rsc.orgresearchgate.net This is a key feature of its photophysical behavior. rsc.orgresearchgate.net

The absorption and fluorescence spectra of this compound's acetylated derivative, tri-O-acetyl-β-luminarosine, show a dependence on solvent polarity. A small red shift is observed in both absorption and fluorescence bands when the primary amine group is present, as in the aglycone luminarine, suggesting a greater charge-transfer interaction is possible in this form. The fluorescence spectra are characterized by a single, broad emission band that mirrors the solvent dependence seen in the absorption spectra.

A notable characteristic is the significant blue shift of the fluorescence spectra at low temperatures (77 K) in ethanol glasses compared to the broad, unstructured emission at room temperature. cdnsciencepub.com This phenomenon, coupled with the absence of detectable phosphorescence, strongly indicates the importance of solvent relaxation in stabilizing the highly dipolar CT excited state in fluid solutions. The large and nearly constant polarization values across the long-wavelength absorption band in the excitation polarization spectra confirm that this band is due to a single electronic transition and that the absorption and emission transition moments are almost collinear.

Interactive Table: Spectroscopic and Photophysical Data for this compound Derivatives

The prototropic equilibria of this compound, both in the ground and excited states, are significantly influenced by pH. researchgate.netresearchgate.net In the ground state, the pH dependence of the absorption spectra of this compound and its aglycone, luminarine, indicates the occurrence of prototropic equilibria. researchgate.netrsc.org This involves the protonation of the negatively charged oxygen atom, followed by tautomerism to a lactam form. researchgate.netresearchgate.net For this compound, a single protonation step with a ground state pKa of 3.1 is observed. In contrast, luminarine undergoes two protonation steps with pKa values of 3.6 and approximately 0.3.

The excited state prototropic equilibria are considerably more complex. researchgate.netresearchgate.net As the pH decreases from 5 to 1, the fluorescence intensity of both this compound and luminarine gradually decreases, followed by an increase at a pH below 1. A comparison of the normalized fluorescence spectra at pH 7 and 1, and in 3 mol dm⁻³ HClO₄, reveals that the emission broadens and shifts to longer wavelengths as the pH drops from 7 to about 1. At even higher acidity, additional intensity appears on the short-wavelength side of the spectrum. This suggests that the spectra at pH 1 contain at least two emitting species: a major component with a red-shifted maximum and a minor, blue-shifted component.

The fluorescence lifetimes of this compound and luminarine also exhibit a strong pH dependence, with the appearance of at least two decay components at low pH. These observations highlight the complexity of the excited-state prototropic equilibria of these compounds.

Interactive Table: pH Dependence of Fluorescence Lifetimes (τ) of this compound and Luminarine

(a1 and a2 (B175372) represent the pre-exponential factors)

The complex behavior observed in the excited state at low pH, specifically the red shift in emission coupled with a blue shift in absorption and the emergence of multiple decay components, points towards the occurrence of excited-state proton transfer and/or phototautomerization reactions. researchgate.netresearchgate.net Such photochemical reactions are common in nitrogen-containing heterocyclic molecules. The data strongly suggest that upon excitation, this compound can undergo structural changes leading to different tautomeric forms, which then fluoresce at different wavelengths. rsc.org This is further supported by the observation that at a pH below 1, a new band appears in the absorption spectrum of luminarine, attributed to a cationic lactam form.

Molecular Interactions and Recognition by Luminarosine Derivatives

Interactions with Other Nucleic Acid Structures (e.g., Duplex DNA, RNA)

The selectivity of luminarosine derivatives for G-quadruplex DNA is further highlighted by their comparatively weak interactions with other nucleic acid forms, such as duplex DNA. mdpi.com Fluorescence titration experiments have demonstrated that the addition of double-stranded DNA (dsDNA) does not cause the significant fluorescence quenching observed with parallel G-quadruplexes. mdpi.com This indicates a much lower binding affinity of 9-methoxyluminarine for duplex DNA, a crucial characteristic for ligands intended to specifically target G4 structures. frontiersin.orgnih.gov

Information regarding the direct interaction of this compound derivatives with RNA is less prevalent in the reviewed literature. While the structural similarities between parallel DNA and RNA G-quadruplexes could suggest potential interactions, specific studies on this compound derivatives and RNA G-quadruplexes or other RNA structures are not extensively detailed in the provided sources. The development of ligands that can discriminate between DNA and RNA G-quadruplexes remains a challenge in the field. researchgate.net

Mechanistic Insights into Selective Molecular Recognition

The selective recognition of parallel G-quadruplexes by this compound derivatives is governed by specific structural and chemical properties of the ligand.

The binding of ligands to G-quadruplexes can occur through several modes, including stacking on the terminal G-quartet, intercalation between G-quartets, or binding to the grooves. nih.gov For 9-methoxyluminarine (9-MeLM), the proposed binding mode is end-stacking with the external G-tetrads of the G-quadruplex. mdpi.comnih.govnih.gov This interaction is likely driven by π-π stacking between the planar heteroaromatic core of the 9-MeLM molecule and the exposed guanine (B1146940) tetrad of the parallel G4 structure. mdpi.comresearchgate.net

The structure of 9-MeLM, featuring a planar aromatic system, is a key determinant of its ability to engage in such stacking interactions. researchgate.net This structural feature is characteristic of many G-quadruplex ligands. frontiersin.orgnih.gov Additionally, 9-MeLM is a cationic molecule. mdpi.com This positive charge can facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA, potentially contributing to the binding affinity and specificity, although the primary interaction is considered to be π-stacking. nih.govmdpi.com The combination of a planar aromatic surface and a positive charge contributes to the selective and efficient binding of 9-MeLM to the easily accessible terminal G-tetrads of parallel G-quadruplexes, which often have sidewise loops. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| 9-methoxyluminarine (9-MeLM) |

Intercalation vs. Groove Binding Modes

The interaction of small molecules with DNA is broadly categorized into two main modes: intercalation and groove binding. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of binding typically causes a significant distortion of the DNA structure, including an increase in the length of the helix. In contrast, groove binding involves the non-covalent association of a molecule with the minor or major grooves of the DNA helix. This interaction is often driven by a combination of electrostatic forces, van der Waals interactions, and hydrogen bonding, and it generally results in less structural perturbation of the DNA compared to intercalation.

For this compound derivatives, particularly the well-studied compound 9-methoxyluminarine (9-MeLM), the binding mode to DNA does not fit neatly into the classical definitions of intercalation or groove binding as observed with duplex DNA. Instead, its interactions are predominantly with non-duplex DNA structures, specifically G-quadruplexes.

Research indicates that 9-MeLM, a cationic derivative of this compound, preferentially binds to G-quadruplex DNA over double-stranded DNA. nih.gov The binding mechanism is described as end-stacking, where the planar, heteroaromatic structure of 9-MeLM interacts with the external G-tetrads of the G-quadruplex via π-π stacking interactions. researchgate.netresearchgate.netmdpi.com This is a distinct mode of interaction that is neither classical intercalation between base pairs nor binding within the helical grooves of B-DNA.

Spectroscopic studies, including fluorescence and circular dichroism, have provided insights into this binding. The fluorescence of 9-MeLM is significantly quenched upon binding to parallel G-quadruplexes, such as the one formed by the c-MYC promoter sequence, which is indicative of a static quenching mechanism due to the formation of a ground-state complex. mdpi.commdpi.com This strong π-π stacking interaction with the terminal G-quartet is the most probable binding mode. researchgate.netmdpi.com Furthermore, circular dichroism spectroscopy has shown that 9-MeLM does not induce significant structural changes in the G-quadruplexes, nor does it destabilize them, which would be expected with a classical intercalator. nih.gov The mono-exponential decay observed in fluorescence lifetime measurements suggests a single binding mode for the 9-MeLM/G4 c-MYC complex. mdpi.com

Table 1: Binding Constants of 9-Methoxyluminarine (9-MeLM) with Various DNA Structures

| DNA Structure | Topology | Binding Constant (Kb) [M-1] | Method |

| c-MYC | Parallel G-quadruplex | 2.8 x 105 | Fluorescence Titration (Benesi-Hildebrand) |

| 22HT/K | Hybrid G-quadruplex | 2.2 x 104 | Fluorescence Titration (Benesi-Hildebrand) |

| TBA | Antiparallel G-quadruplex | 3.5 x 104 | Fluorescence Titration (Benesi-Hildebrand) |

| ds26 | Double-stranded DNA | 1.9 x 104 | Fluorescence Titration (Benesi-Hildebrand) |

| Calf Thymus DNA | Double-stranded DNA | 2.8 x 104 | Fluorescence Titration |

Data sourced from Nowak-Karnowska et al. (2021). nih.gov

Exploration of this compound Binding with Other Biologically Relevant Macromolecules

The study of this compound's interactions extends beyond DNA to other vital macromolecules, although this area is less explored. The primary macromolecules of interest in this context are RNA and proteins.

Interaction with RNA:

Given that this compound is a ribonucleoside, its interaction with RNA is a logical area of investigation. nih.gov Research has shown that this compound can be encapsulated within viral capsids, where it is believed to interact with the viral RNA. In a study involving Red clover necrotic mosaic virus (RCNMV), this compound dye was successfully infused into the virus-like particle. researchgate.net The proposed mechanism involves the passive diffusion of the positively charged this compound into the interior of the capsid, where it then binds to the negatively charged viral RNA genome via electrostatic interactions. researchgate.net This suggests that this compound and its derivatives have the potential to act as RNA-binding agents, a property that could be exploited for RNA visualization or therapeutic applications. Upcoming research presented at the 9th International Meeting on Quadruplex Nucleic Acids will further explore the interaction of fluorescent this compound derivatives with G-quadruplex DNA and RNA, indicating an active area of investigation into their RNA binding properties. g4society.org

Interaction with Proteins:

Direct evidence for specific binding interactions between this compound and isolated proteins is currently limited in the available scientific literature. The aforementioned study with RCNMV involves interaction with a protein capsid, but the primary binding target for the encapsulated this compound is the RNA within, not the capsid proteins themselves. researchgate.net The study of interactions between small molecules and proteins is crucial for understanding their potential pharmacological effects and mechanisms of action. However, dedicated studies on the specific protein targets of this compound or its derivatives, and the nature of these interactions (e.g., binding to active sites, allosteric modulation), are yet to be extensively reported.

Applications of Luminarosine in Molecular and Cellular Biology Research

Development and Validation of Luminarosine as a Nucleosidic Fluorescent Probe

The journey of this compound's application in life sciences began with its synthesis and characterization as a novel fluorescent nucleoside. researchgate.net It is a pteridine-like betaine (B1666868), and its parent riboside is chemically known as 4-(β-D-ribofuranosylamino)-pyrido[2,1-h]-pteridin-11-ium-5-olate. The attractive emission properties of this compound, such as its absorption and emission in the visible region, and its chemical stability, underscored its potential as a powerful fluorescent probe for nucleic acid studies. tandfonline.combibliotekanauki.pl

Integration into Fluorescence-Labeled Oligonucleotides

A significant advancement in the use of this compound was its successful, sequence-specific integration into oligonucleotide chains. tandfonline.com This was a crucial step, as it allowed for the precise placement of a fluorescent reporter within a DNA or RNA sequence. The development of optimized photosensitized preparation methods for this compound and its analogues, including the 2'-deoxy and 2'-O-methyl versions, facilitated their use in the synthesis of fluorescence-labeled oligonucleotides. tandfonline.comtandfonline.com The ability to incorporate this compound into oligonucleotides without disrupting the native structure of the nucleic acid is a key advantage. tandfonline.com

Non-Isotopic Detection Methodologies Utilizing this compound

This compound offers a safe and sensitive alternative to traditional radioactive labeling in nucleic acid detection. tandfonline.com Non-isotopic detection methods, which often rely on chemiluminescence or fluorescence, have gained popularity due to their safety and convenience. thermofisher.comnih.govpitt.edu The intense fluorescence of this compound-labeled probes allows for the detection of target nucleic acid sequences with high sensitivity, rivaling that of 32P-labeled probes. thermofisher.com This is particularly valuable in techniques like Northern blotting for the detection of small RNAs. pitt.edu

Utilization in Nucleic Acid Hybridization and Sequence Analysis Processes

Nucleic acid hybridization is a fundamental technique in molecular biology used to identify specific DNA or RNA sequences. biologydiscussion.comlabster.com The process involves the annealing of a labeled probe to its complementary target sequence. biologydiscussion.com this compound-labeled oligonucleotides serve as excellent probes in these assays. tandfonline.com Their strong fluorescence provides a clear signal upon successful hybridization, enabling the detection and quantification of target sequences. tandfonline.combiologydiscussion.com This is particularly useful in applications such as genotyping and the detection of infectious agents where sequence variations can be a challenge. labster.comnih.gov

Probing Nucleic Acid Structure and Dynamics with this compound

The fluorescence properties of this compound are sensitive to its local environment, making it a powerful tool for studying the structure and dynamics of nucleic acids. tandfonline.comatdbio.com By incorporating this compound into a specific site within a DNA or RNA molecule, researchers can monitor changes in fluorescence that reflect alterations in conformation, such as the formation of different helical forms or the presence of mismatched base pairs. libretexts.orgresearchgate.net Fluorescence quenching studies using this compound can provide information about the accessibility of the fluorophore to quenchers, revealing details about the tertiary structure of biopolymers.

Application as a Fluorescent Standard in Spectroscopic Measurements

The stable and high fluorescence quantum yield of this compound and its derivatives make them suitable for use as fluorescent standards in spectroscopic measurements. Fluorescent standards are essential for calibrating instruments and for comparing fluorescence data across different experiments and laboratories. protocols.io The well-characterized photophysical properties of this compound, including its absorption and emission spectra, fluorescence quantum yields, and lifetimes in various solvents, provide a reliable reference for such measurements.

Table 1: Photophysical Properties of Tri-O-acetyl-β-luminarosine (1) and Luminarine (4) in Various Solvents

| Solvent | Absorption Max (nm) | Fluorescence Max (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) |

| Compound 1 | ||||

| Water | 412 | 528 | 0.65 | 8.1 |

| Ethanol (B145695) (95%) | 405 | 508 | 0.85 | 9.8 |

| Acetonitrile | 402 | 496 | 0.96 | 10.5 |

| Chloroform | 398 | 470 | 0.28 | 3.5 |

| Compound 4 | ||||

| Water | 418 | 535 | 0.58 | 7.5 |

| Ethanol (95%) | 410 | 515 | 0.78 | 9.1 |

| Acetonitrile | 408 | 502 | 0.92 | 10.1 |

Note: This table is based on data presented in the cited literature and is intended for illustrative purposes.

Intracellular Uptake and Retention Studies of this compound

Understanding how molecules enter and are retained within cells is fundamental to cell biology and drug delivery. nih.govnih.govtaylorfrancis.com While direct studies on the intracellular uptake and retention of this compound itself are not extensively detailed in the provided search results, the broader context of cellular and molecular biology research points to the potential for using this compound-labeled molecules to investigate these processes. nih.govlmu.denih.govwustl.edumacmillanlearning.com The fluorescence of this compound would allow for the visualization and quantification of the uptake and localization of labeled oligonucleotides or other molecules within cells using techniques like fluorescence microscopy and flow cytometry. researchgate.netbiorxiv.org This could provide insights into mechanisms of cellular entry, intracellular trafficking, and the stability of nucleic acid-based therapeutics. nih.govbiorxiv.orgnih.gov

Mechanisms of Cytoplasmic Loading (e.g., Hypotonic Shock, Incubation)

The effective delivery of this compound into the cytoplasm of living cells is a critical prerequisite for its use as an intracellular probe. Research has demonstrated two primary methods for loading this compound into the cytoplasm: hypotonic shock and passive incubation. portlandpress.comnih.gov

Hypotonic Shock: This method involves briefly exposing cells to a hypotonic solution, which causes them to swell and temporarily increases the permeability of the cell membrane. This allows for the rapid influx of molecules like this compound from the extracellular medium into the cytoplasm. portlandpress.comnih.gov For instance, cells can be successfully loaded by a 5-minute exposure to a 1:1 mixture of loading buffer and water containing 2 mM this compound. nih.gov This technique has been shown to be efficient for loading this compound into the aqueous compartments of both the cytoplasm and the nucleus. portlandpress.comnih.gov

Incubation: Alternatively, this compound can be loaded into cells through overnight incubation. portlandpress.comnih.gov This method relies on the passive diffusion of the molecule across the cell membrane over an extended period. While slower than hypotonic shock, it offers a less disruptive method for introducing the probe into cells.

Once inside the cell, this compound distributes uniformly throughout the cytoplasm and nucleoplasm, indicating it primarily resides in the aqueous phase and does not significantly bind to intracellular proteins or lipids. nih.gov

Evaluation of Intracellular Stability and Leakage Rates

A key advantage of this compound for intracellular studies is its remarkable stability and retention within the cell. portlandpress.comebsco.com Once loaded into the cytoplasm, it remains chemically stable, as confirmed by thin-layer chromatography of lysates from cells loaded with the compound. portlandpress.com

Furthermore, this compound exhibits very low leakage rates from cells, with reported leakage of less than 3% per hour. portlandpress.commdpi.com In studies monitoring cellular fluorescence over time, cells perfused with physiological saline showed a slow decrease in fluorescence, at a rate of approximately 2.5% per hour. portlandpress.com Intermittent illumination experiments confirmed that this slow decline is primarily due to minimal leakage rather than photobleaching. portlandpress.com In fact, this compound is highly resistant to photobleaching, with less than 1% of the dye being bleached during an hour of continuous illumination. portlandpress.comebsco.com This high level of intracellular stability and low leakage ensures that the fluorescent signal remains consistent over the course of an experiment, which is crucial for accurate and quantitative measurements of cellular processes. portlandpress.com

Table 1: Intracellular Properties of this compound

| Property | Finding | Reference |

|---|---|---|

| Cytoplasmic Loading Methods | Hypotonic Shock, Overnight Incubation | portlandpress.comnih.gov |

| Intracellular Distribution | Uniform in cytoplasm and nucleus | portlandpress.comnih.gov |

| Intracellular Leakage Rate | <3% per hour | portlandpress.commdpi.com |

| Photobleaching | <1% during 1 hour of continuous illumination | portlandpress.comebsco.com |

| Chemical Stability | Remains chemically stable in cells | portlandpress.com |

This compound as a Tool for Investigating Biological Processes

The unique properties of this compound make it a valuable tool for investigating various biological phenomena at the cellular level.

Induction of Intracellular Uptake of Biological Agents (e.g., Plant Viruses)

Based on a comprehensive review of the available scientific literature, there is no documented evidence to suggest that this compound is used to induce the intracellular uptake of biological agents such as plant viruses. While fluorescent dyes are widely used to track the entry and movement of viruses within plant cells, these are typically accomplished by covalently labeling the viral particles with probes like Alexa Fluor dyes or using genetically encoded fluorescent proteins. The role of these fluorescent molecules is for visualization, not for facilitating the entry of the virus into the cell. The primary function of this compound described in the scientific literature is as a fluorescent indicator, particularly for ion concentrations, and not as a vehicle or agent for the intracellular delivery of macromolecules or pathogens.

Future Directions and Emerging Research Avenues for Luminarosine

Rational Design of Next-Generation Luminarosine-Based Probes

The inherent fluorescence of this compound makes it an ideal starting point for the rational design of novel molecular probes. tandfonline.com The development of next-generation probes aims to enhance specificity, sensitivity, and functionality for various biological targets. frontiersin.org Research into derivatives like 9-methoxyluminarine (9-MeLM), a cationic derivative of this compound, demonstrates a successful design strategy. nih.govmdpi.com 9-MeLM was engineered as a selective fluorescent probe for parallel G-quadruplex DNA, which is implicated in cellular processes and diseases like cancer. mdpi.comresearchgate.net Its design leverages a flat, heteroaromatic structure and positive charge to facilitate specific interactions, primarily through end-stacking with the external G-tetrads of the target DNA. mdpi.comresearchgate.net

Future design efforts could focus on:

Modifying the Chromophore: Chemical alterations to the core this compound structure could yield probes with tailored photophysical properties, such as shifted excitation and emission wavelengths for multi-color imaging or the creation of dual-wavelength indicators. physiology.orgumich.edu

Introducing Functional Groups: The addition of specific functional groups can enhance binding affinity and selectivity for new biological targets beyond G-quadruplexes.

Developing Advanced Probe Architectures: Incorporating novel designs, such as hairpin structures, could enable higher-order multiplexing in digital PCR applications, allowing for the simultaneous detection of multiple targets. nih.gov

Creating Environment-Sensing Probes: Probes could be designed to change their fluorescence in response to specific physiological conditions, such as pH, ion concentration, or the presence of reactive oxygen species.

These rationally designed probes hold the potential to become indispensable tools for visualizing complex biological structures and processes with high fidelity. uit.no

Expansion of Applications in Live-Cell Imaging and Diagnostics

This compound (also referred to as LZQ) has already demonstrated its value in live-cell imaging due to a combination of favorable characteristics. physiology.org As a fluorescent indicator, it is exceptionally bright, exhibits minimal photobleaching, and is well-retained within the cytoplasm with a uniform distribution. physiology.org These features, summarized in the table below, have enabled its use in quantitative assays, such as measuring the function of the cystic fibrosis transmembrane conductance regulator (CFTR) by detecting iodide influx. physiology.org

Table 1: Optical and Cellular Properties of this compound (LZQ) for Live-Cell Imaging

| Property | Description/Value | Significance |

|---|---|---|

| Excitation Wavelength (λex) | 424 nm | Allows for excitation with visible light, reducing potential phototoxicity. physiology.org |

| Emission Wavelength (λem) | 528 nm | Provides bright, green fluorescence that is easily detectable. physiology.org |

| Quantum Yield | 0.53 | Indicates high fluorescence efficiency. physiology.org |

| Iodide Sensitivity (KSV(I−)) | 60 M−1 | Enables its use as a sensitive indicator for iodide transport and CFTR function. physiology.org |

| Cellular Staining | Uniform | Ensures consistent and reliable imaging across the cytoplasm. physiology.org |

| Cellular Leakage | Very low (<3%/h) | Allows for long-term imaging experiments without significant signal loss. physiology.org |

| Photostability | Slow photobleaching | Maintains signal integrity during extended or repeated imaging. physiology.org |

| Toxicity | Nontoxic to cells | Ensures that observations reflect natural cellular processes without artifacts from probe toxicity. physiology.org |

The future of this compound in this field lies in expanding its applications. The use of its derivative, 9-MeLM, to detect G-quadruplexes, which are potential cancer biomarkers, points toward a promising future in diagnostics. nih.govmdpi.com Emerging research could see this compound-based probes being used for:

Long-term cell tracking: Following cell proliferation, differentiation, and migration over extended periods.

Visualizing complex systems: Imaging dynamic processes within three-dimensional organoid models to better study development and disease. biocompare.com

Real-time monitoring of cellular events: Observing protein interactions, metabolic activity, and signal transduction as they occur. promegaconnections.comthe-scientist.com

High-throughput screening: Developing robust assays for drug discovery by monitoring cellular responses to various compounds. physiology.org

Integration with Advanced Spectroscopic Techniques

Current research on this compound has effectively utilized standard spectroscopic methods like fluorescence, UV-Vis absorption, and circular dichroism (CD) to characterize the compound and its interactions. mdpi.commdpi.com To gain deeper insights, future studies can integrate more advanced spectroscopic techniques. ntnu.eduspectroscopyonline.com

Time-Resolved and Multiphoton Spectroscopy: Techniques like time-correlated single-photon counting (TCSPC) can provide detailed information on the fluorescence lifetimes of this compound probes, revealing subtle changes in their molecular environment upon binding to a target. ntnu.edu Multiphoton excitation microscopy would allow for deeper tissue penetration and reduced phototoxicity in live-animal imaging. the-scientist.com

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM can map the spatial distribution of fluorescence lifetimes within a cell, offering a powerful way to study protein interactions and conformational changes through Förster Resonance Energy Transfer (FRET) with this compound-based probes. biocompare.com

Advanced Vibrational Spectroscopy: High-resolution techniques such as optical photothermal infrared (O-PTIR) and atomic force microscopy-based infrared (AFM-IR) spectroscopy could be used to analyze the interaction of this compound probes with their targets at the nanoscale, providing detailed chemical and morphological information. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR could be employed to solve the three-dimensional structures of this compound derivatives in complex with their biological targets, such as G-quadruplex DNA, providing atomic-level details of the interaction. researchgate.net

These advanced methods will be crucial for elucidating the complex photophysical behaviors and interaction dynamics of this compound probes. rsc.orgmdpi.com

Computational Chemistry and Molecular Modeling Approaches for this compound Interactions

Computational methods are becoming essential for understanding and predicting molecular behavior. anu.edu.aukallipos.gr For this compound, molecular modeling has already been used to support experimental findings, with molecular docking studies helping to visualize the binding mode of the 9-MeLM derivative with G-quadruplex DNA. researchgate.net

Future computational research on this compound can be significantly expanded to:

Predict Binding Affinity and Selectivity: Employing quantum chemistry and molecular dynamics (MD) simulations to calculate the binding energies of new this compound-based probe designs with various biological targets. anu.edu.aucmu.edu This can guide the rational design process by prioritizing compounds with the highest predicted affinity and selectivity, saving time and resources.

Elucidate Interaction Mechanisms: Using computational tools to model the precise intermolecular interactions, such as hydrogen bonds and π-stacking, that govern the binding of this compound probes to their targets. wisc.edu

Simulate Spectroscopic Properties: Calculating theoretical absorption and emission spectra to compare with experimental data, helping to interpret the observed photophysical changes upon binding. anu.edu.au

Model Dynamics: Running MD simulations to understand the conformational flexibility of both the probe and its target, providing insights into the dynamic nature of their interaction in a physiological environment. kallipos.gr

These computational approaches will accelerate the development of next-generation this compound probes by providing a theoretical framework to understand their function at a molecular level.

Development of Novel this compound Conjugates for Targeted Delivery

A significant future direction for this compound research is the development of novel molecular conjugates for targeted delivery. cd-bioparticles.netseqens.com This strategy involves linking the fluorescent this compound molecule, or a derivative, to a targeting moiety, such as an antibody or peptide, that can specifically recognize and bind to diseased cells, such as cancer cells. beilstein-journals.orgmdpi.com

While no this compound conjugates have been reported to date, its properties make it an excellent candidate for such development. Research has shown that this compound can be encapsulated within viral nanoparticles for cellular delivery, demonstrating its compatibility with delivery platforms. epdf.pubgoogle.com

Potential future developments include:

Theranostic Agents: Conjugating a this compound derivative that binds and stabilizes G-quadruplexes to a tumor-targeting antibody. Such a conjugate could simultaneously act as a diagnostic tool (via fluorescence imaging) and a therapeutic agent (by disrupting cancer cell function).

Small Molecule-Drug Conjugates (SMDCs): Creating SMDCs where this compound acts as the imaging component, linked to a potent drug and a small molecule targeting ligand. These have advantages such as high tissue penetration and low immunogenicity. cd-bioparticles.net

Photo-activated Conjugates: Designing conjugates where the release of a therapeutic agent is triggered by light. The fluorescent properties of this compound could be harnessed for both imaging and potentially as part of the photo-activation mechanism. mdpi.com

The development of this compound conjugates represents a frontier in creating "magic bullet" therapies that can precisely target diseased tissues, enhancing efficacy while minimizing side effects. beilstein-journals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.